molecular formula C8H9N3O B13687185 1-(Pyrimidin-5-yl)pyrrolidin-2-one

1-(Pyrimidin-5-yl)pyrrolidin-2-one

Cat. No.: B13687185
M. Wt: 163.18 g/mol
InChI Key: UTIFUVOQJKLKAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Pyrimidin-5-yl)pyrrolidin-2-one is a heterocyclic compound that features a pyrrolidinone ring fused with a pyrimidine ring. This compound is of significant interest due to its potential biological activities and its role as a versatile building block in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Pyrimidin-5-yl)pyrrolidin-2-one can be synthesized through various methods. One common approach involves the reaction of pyrimidine derivatives with pyrrolidinone under specific conditions. For instance, the reaction of 6-(arylamino)pyrimidine-2,4(1H,3H)-diones with pyrrolidin-2-one can yield the desired compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 1-(Pyrimidin-5-yl)pyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyrrolidinones and pyrimidines, which can be further utilized in synthetic applications .

Scientific Research Applications

1-(Pyrimidin-5-yl)pyrrolidin-2-one has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: It is used in the synthesis of fine chemicals, dyes, and pigments

Mechanism of Action

The mechanism of action of 1-(Pyrimidin-5-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

    Pyrrolidin-2-one: A closely related compound with similar structural features.

    Pyrrolone: Another related compound with a pyrrolone ring.

    Pyrimidin-2-one: Shares the pyrimidine ring structure.

Uniqueness: 1-(Pyrimidin-5-yl)pyrrolidin-2-one is unique due to its fused ring structure, which imparts distinct chemical and biological properties. Its versatility in synthetic applications and potential biological activities make it a valuable compound in various fields of research .

Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

1-pyrimidin-5-ylpyrrolidin-2-one

InChI

InChI=1S/C8H9N3O/c12-8-2-1-3-11(8)7-4-9-6-10-5-7/h4-6H,1-3H2

InChI Key

UTIFUVOQJKLKAV-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=CN=CN=C2

Origin of Product

United States

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